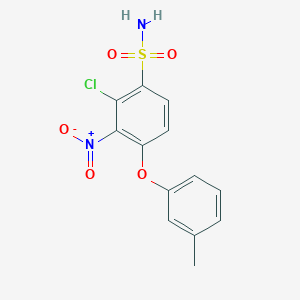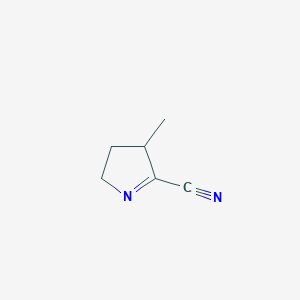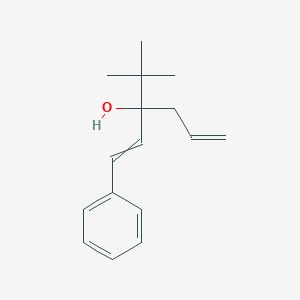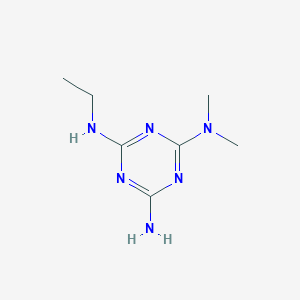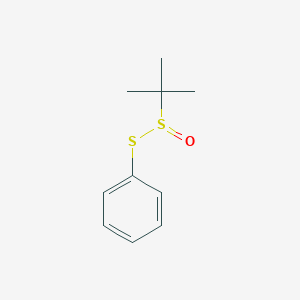
Ethyl 2,2-dichlorocyclopropane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is an organic compound with the molecular formula C6H8Cl2O2. It is a member of the cyclopropane family, characterized by a three-membered ring structure. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,2-dichlorocyclopropane-1-carboxylate can be synthesized through various methods. One common approach involves the reaction of ethyl diazoacetate with trichloroethylene in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors. The process includes the careful handling of reagents and the use of advanced purification techniques to achieve high purity levels. The compound is then subjected to rigorous quality control measures to ensure consistency and reliability .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,2-dichlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids and other oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted cyclopropane derivatives, reduced cyclopropane compounds, and oxidized carboxylic acids .
Wissenschaftliche Forschungsanwendungen
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis and the study of reaction mechanisms.
Biology: Employed in the synthesis of biologically active molecules and the investigation of enzyme interactions.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2,2-dichlorocyclopropane-1-carboxylate involves its interaction with various molecular targets. The compound can form reactive intermediates, such as carbenes, which can then participate in cyclopropanation reactions. These reactions are often stereospecific, leading to the formation of specific stereoisomers .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid, 2,2-dichloro-1-methyl-, methyl ester: Similar in structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2-methylcyclopropanecarboxylate: Contains a methyl group instead of chlorine atoms.
Uniqueness
Ethyl 2,2-dichlorocyclopropane-1-carboxylate is unique due to its dichlorinated cyclopropane ring, which imparts distinct reactivity and stability compared to other cyclopropane derivatives. This uniqueness makes it valuable in various chemical and industrial applications .
Eigenschaften
CAS-Nummer |
90041-09-1 |
|---|---|
Molekularformel |
C6H8Cl2O2 |
Molekulargewicht |
183.03 g/mol |
IUPAC-Name |
ethyl 2,2-dichlorocyclopropane-1-carboxylate |
InChI |
InChI=1S/C6H8Cl2O2/c1-2-10-5(9)4-3-6(4,7)8/h4H,2-3H2,1H3 |
InChI-Schlüssel |
BNSVECUNFVIJDD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


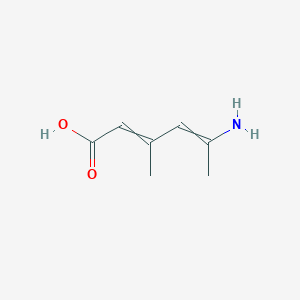
![1,2-Dimethyl-3-[3-(propan-2-yl)-1H-pyrrol-2-yl]-1H-indole](/img/structure/B14394716.png)
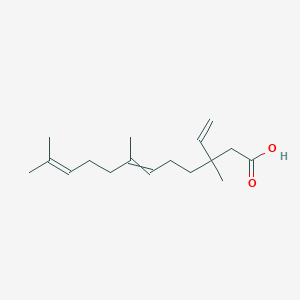
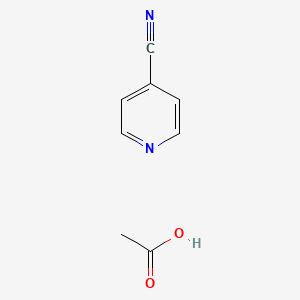

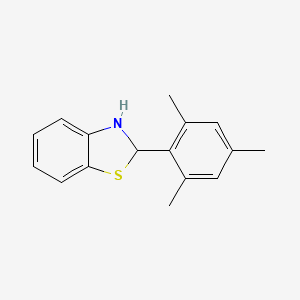
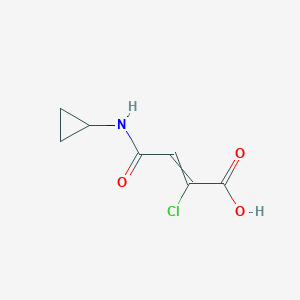
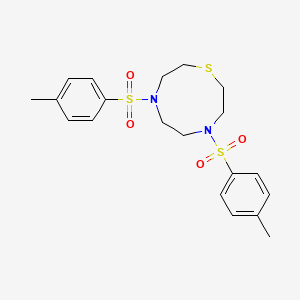
![N-(4-Methylcyclohexyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14394764.png)
